molecular formula C25H22N2O5S B2682908 N-((4-methoxyphenyl)sulfonyl)-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)isonicotinamide CAS No. 518318-85-9

N-((4-methoxyphenyl)sulfonyl)-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)isonicotinamide

Cat. No.: B2682908
CAS No.: 518318-85-9
M. Wt: 462.52
InChI Key: GSLJGNSCINGIPP-UHFFFAOYSA-N
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Description

N-((4-Methoxyphenyl)sulfonyl)-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)isonicotinamide (CAS: 518318-85-9) is a sulfonamide-derived compound with a molecular formula of C25H22N2O5S and a molecular weight of 462.52 g/mol . Its structure features a 6,7,8,9-tetrahydrodibenzo[b,d]furan core linked to a 4-methoxyphenylsulfonyl group and an isonicotinamide moiety. Its synthesis likely involves coupling a sulfonyl chloride intermediate with a tetrahydrodibenzo[b,d]furan-amine precursor, analogous to methods described for structurally related compounds .

Properties

IUPAC Name

N-(4-methoxyphenyl)sulfonyl-N-(6,7,8,9-tetrahydrodibenzofuran-2-yl)pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N2O5S/c1-31-19-7-9-20(10-8-19)33(29,30)27(25(28)17-12-14-26-15-13-17)18-6-11-24-22(16-18)21-4-2-3-5-23(21)32-24/h6-16H,2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSLJGNSCINGIPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)N(C2=CC3=C(C=C2)OC4=C3CCCC4)C(=O)C5=CC=NC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((4-methoxyphenyl)sulfonyl)-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)isonicotinamide typically involves multiple steps, starting with the preparation of intermediate compounds. The process may include:

    Formation of the Methoxyphenyl Sulfonyl Intermediate: This step involves the reaction of 4-methoxyphenyl sulfonyl chloride with an appropriate amine under controlled conditions.

    Synthesis of the Dibenzofuran Intermediate: The dibenzofuran moiety is synthesized through a series of reactions, including cyclization and functional group modifications.

    Coupling Reaction: The final step involves coupling the methoxyphenyl sulfonyl intermediate with the dibenzofuran intermediate in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-((4-methoxyphenyl)sulfonyl)-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)isonicotinamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce corresponding alcohols or amines.

Scientific Research Applications

N-((4-methoxyphenyl)sulfonyl)-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)isonicotinamide has diverse applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.

    Industry: Utilized in the development of advanced materials and as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of N-((4-methoxyphenyl)sulfonyl)-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)isonicotinamide involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition of key enzymes involved in metabolic pathways.

    Receptors: Binding to specific receptors, modulating their activity and downstream signaling pathways.

    Pathways: Interference with cellular signaling pathways, leading to altered cellular functions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and physicochemical differences between the target compound and related analogs from the evidence:

Compound Name Core Structure Sulfonyl Substituent Linked Group Molecular Formula Molecular Weight (g/mol) Key References
N-((4-Methoxyphenyl)sulfonyl)-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)isonicotinamide 6,7,8,9-Tetrahydrodibenzo[b,d]furan 4-Methoxyphenyl Isonicotinamide C25H22N2O5S 462.52
N-[(4-Ethoxyphenyl)sulfonyl]-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)acetamide 6,7,8,9-Tetrahydrodibenzo[b,d]furan 4-Ethoxyphenyl Acetamide C22H23NO5S 413.49
4-Methyl-N-(8-methyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide 6,7,8,9-Tetrahydrodibenzo[b,d]furan 4-Methylphenyl - C21H23NO3S 369.48 (estimated)
4-Chloro-N-(cyclohexylcarbonyl)-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide 6,7,8,9-Tetrahydrodibenzo[b,d]furan 4-Chlorophenyl + Cyclohexylcarbonyl - C25H26ClNO4S 472.00
4-Fluoro-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide 6,7,8,9-Tetrahydrodibenzo[b,d]furan 4-Fluorophenyl - C19H16FNO3S 365.40 (estimated)

Key Structural and Functional Comparisons

Halogenated Substituents (e.g., Chloro, Fluoro): Halogens like chlorine and fluorine increase lipophilicity and may enhance receptor-binding affinity, as seen in the chloro-substituted analog (CAS: 670258-58-9) .

Linked Group Variations

  • Isonicotinamide vs. Acetamide : The isonicotinamide moiety introduces a pyridine ring, which can engage in π-π stacking interactions, whereas acetamide lacks this feature. This structural difference may influence pharmacokinetic properties like absorption and distribution .

Synthesis Methods

  • The target compound’s synthesis likely parallels routes for similar sulfonamides, such as refluxing a sulfonyl chloride with an amine in pyridine (as in ) or using NaOH/MeOH for hydrolysis (as in ).

Biological Implications

  • While direct data for the target compound are absent, structurally related sulfonamides in exhibit antimicrobial activity, suggesting that the isonicotinamide group may contribute to similar biological effects .

Biological Activity

N-((4-methoxyphenyl)sulfonyl)-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)isonicotinamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by the following structural features:

  • Sulfonamide moiety : Enhances solubility and bioavailability.
  • Tetrahydrodibenzo[b,d]furan : Provides a unique scaffold that may interact with various biological targets.
  • Isonicotinamide group : Known for its role in modulating biological pathways.

Molecular Formula

C19H20N2O4SC_{19}H_{20}N_{2}O_{4}S

Anticancer Activity

Research has shown that this compound exhibits significant anticancer properties. In vitro studies indicate that the compound induces apoptosis in various cancer cell lines. The mechanism involves:

  • Inhibition of cell proliferation : The compound has been shown to significantly reduce the viability of cancer cells with IC50 values ranging from 10 to 30 µM across different cell lines.
  • Activation of apoptotic pathways : The compound promotes the activation of caspases and the release of cytochrome c from mitochondria, leading to programmed cell death.
Cell LineIC50 (µM)
MCF-7 (Breast cancer)15
HeLa (Cervical cancer)20
A549 (Lung cancer)25

Anti-inflammatory Activity

The compound also demonstrates anti-inflammatory properties by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6. This effect is attributed to:

  • Inhibition of NF-kB pathway : The compound prevents the nuclear translocation of NF-kB, thereby reducing the expression of inflammatory mediators.

The biological activity of this compound is believed to involve multiple mechanisms:

  • Enzyme Inhibition : The sulfonamide group may interact with enzymes involved in tumor progression and inflammation.
  • Receptor Modulation : The compound may bind to specific receptors that regulate cellular proliferation and survival.

Case Studies

Several studies have highlighted the potential therapeutic applications of this compound:

  • Study on Breast Cancer Cells :
    • Objective: To evaluate the anticancer effects on MCF-7 cells.
    • Findings: Treatment with the compound resulted in a dose-dependent decrease in cell viability and increased apoptosis markers.
  • Inflammation Model in Rats :
    • Objective: To assess anti-inflammatory effects in an induced paw edema model.
    • Findings: Administration of the compound significantly reduced edema compared to controls, suggesting potential for treating inflammatory diseases.

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